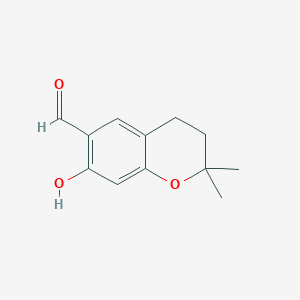
7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde is an organic compound with the molecular formula C12H14O3. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde can be achieved through several methods. One efficient method involves the preparation of unnatural α-amino acids containing 7-hydroxy-2,2-dimethylchroman via a 1,3-dipolar cycloaddition reaction. This method uses isoxazole as a linker and involves the reaction of ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the aldehyde group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of oxidizing agents to form corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde has several scientific research applications, particularly in the fields of chemistry and biology. Additionally, the compound’s unique chemical properties make it a valuable intermediate in the synthesis of various organic molecules .
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and aldehyde group in the compound can form hydrogen bonds and undergo nucleophilic addition reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde include other chroman derivatives such as 7-hydroxy-4-methylchroman and 7-hydroxy-2H-chromen-2-one .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl group and an aldehyde group allows for a wide range of chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
7-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-12(2)4-3-8-5-9(7-13)10(14)6-11(8)15-12/h5-7,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
UJMNYGMQCPTSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=CC(=C(C=C2O1)O)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



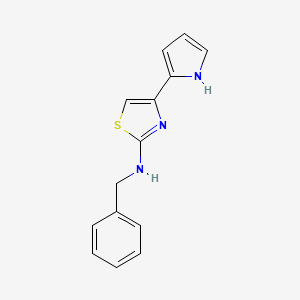
![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)
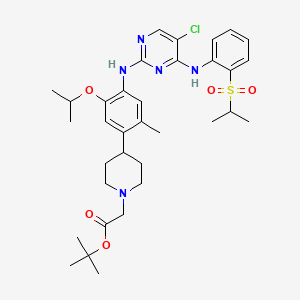
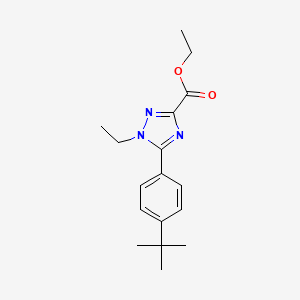
![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)


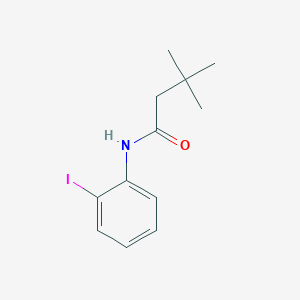
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
